3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate
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Overview
Description
3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate is a complex organic compound that features a variety of functional groups, including a triazole ring, a pyridine ring, and a carbamate group
Preparation Methods
The synthesis of 3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the pyridine and cyclohexene groups. The final steps involve the formation of the carbamate group and the attachment of the prop-2-ynyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the triazole and pyridine rings.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as fluconazole and voriconazole, which are used as antifungal agents. Compared to these compounds, 3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate has unique structural features, such as the presence of the cyclohexene and difluorophenyl groups, which may confer different biological activities and chemical properties.
Properties
Molecular Formula |
C30H32F2N6O3S |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C30H32F2N6O3S/c1-37-14-11-22(12-15-37)34-30(39)40-16-6-7-21-17-26(32)27(18-25(21)31)41-20-28-35-36-29(42-24-9-3-2-4-10-24)38(28)23-8-5-13-33-19-23/h3,5,8-9,13,17-19,22,24H,2,4,10-12,14-16,20H2,1H3,(H,34,39)/t24-/m0/s1 |
InChI Key |
YBCFFJLDKVTSPF-DEOSSOPVSA-N |
Isomeric SMILES |
CN1CCC(CC1)NC(=O)OCC#CC2=CC(=C(C=C2F)OCC3=NN=C(N3C4=CN=CC=C4)S[C@@H]5CCCC=C5)F |
Canonical SMILES |
CN1CCC(CC1)NC(=O)OCC#CC2=CC(=C(C=C2F)OCC3=NN=C(N3C4=CN=CC=C4)SC5CCCC=C5)F |
Origin of Product |
United States |
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